molecular formula C19H16Cl2N2O3S B2473144 (6-((2-Chlorobenzyl)oxy)-2-methyl-4-pyrimidinyl)methyl 4-chlorophenyl sulfone CAS No. 338960-44-4

(6-((2-Chlorobenzyl)oxy)-2-methyl-4-pyrimidinyl)methyl 4-chlorophenyl sulfone

Cat. No.: B2473144
CAS No.: 338960-44-4
M. Wt: 423.31
InChI Key: VPPQPLSSTQXDQC-UHFFFAOYSA-N
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Description

(6-((2-Chlorobenzyl)oxy)-2-methyl-4-pyrimidinyl)methyl 4-chlorophenyl sulfone is a complex organic compound characterized by its unique structure, which includes a pyrimidine ring, a chlorobenzyl group, and a sulfone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-((2-Chlorobenzyl)oxy)-2-methyl-4-pyrimidinyl)methyl 4-chlorophenyl sulfone typically involves multiple steps, starting with the preparation of the pyrimidine ring, followed by the introduction of the chlorobenzyl group and the sulfone group. Common reagents used in these reactions include chlorinating agents, sulfonating agents, and various catalysts to facilitate the reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

(6-((2-Chlorobenzyl)oxy)-2-methyl-4-pyrimidinyl)methyl 4-chlorophenyl sulfone can undergo various chemical reactions, including:

    Oxidation: The sulfone group can be further oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The chlorobenzyl group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce sulfides. Substitution reactions can lead to a variety of functionalized derivatives.

Scientific Research Applications

(6-((2-Chlorobenzyl)oxy)-2-methyl-4-pyrimidinyl)methyl 4-chlorophenyl sulfone has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (6-((2-Chlorobenzyl)oxy)-2-methyl-4-pyrimidinyl)methyl 4-chlorophenyl sulfone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2-Phenylphenol: Shares structural similarities but differs in functional groups and applications.

    tert-Butyl carbamate: Another compound with distinct chemical properties and uses.

Uniqueness

(6-((2-Chlorobenzyl)oxy)-2-methyl-4-pyrimidinyl)methyl 4-chlorophenyl sulfone is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industry.

Properties

IUPAC Name

4-[(2-chlorophenyl)methoxy]-6-[(4-chlorophenyl)sulfonylmethyl]-2-methylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16Cl2N2O3S/c1-13-22-16(12-27(24,25)17-8-6-15(20)7-9-17)10-19(23-13)26-11-14-4-2-3-5-18(14)21/h2-10H,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPPQPLSSTQXDQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)OCC2=CC=CC=C2Cl)CS(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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